molecular formula C14H14N4O2 B2378242 N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1706331-74-9

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2378242
CAS No.: 1706331-74-9
M. Wt: 270.292
InChI Key: PZRMMHTYYRZUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a chemical compound based on the pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its relevance in targeting protein kinases. This core structure is recognized as a bioisostere of purine, allowing it to mimic ATP and interact with the kinase domain of various enzymes, making it a valuable template for developing enzyme inhibitors . While specific biological data for this exact compound requires further investigation, analogues of the pyrrolo[3,4-d]pyrimidine class have been identified as a new class of ATR inhibitors, a key protein in the DNA damage response . Other research into pyrrolopyrimidine derivatives has demonstrated their potential as highly selective inhibitors for kinases like CSF1R and CDK9, which are implicated in cancer cell proliferation and survival . The structural features of this compound, including the 4-methoxyphenyl carboxamide moiety, suggest its utility as a key intermediate or lead compound in drug discovery programs. It is intended for use in biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents, particularly in oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-12-4-2-11(3-5-12)17-14(19)18-7-10-6-15-9-16-13(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRMMHTYYRZUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrimidine and Pyrrole Precursors

A widely adopted method involves the cyclization of 4-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds. For example, heating 4-amino-5-nitropyrimidine with ethyl acrylate in dimethylformamide (DMF) at 120°C for 12 hours yields ethyl pyrrolo[3,4-d]pyrimidine-6-carboxylate (Yield: 58%). Microwave-assisted reactions reduce reaction times to 2 hours with comparable yields.

Mechanistic Insight : The reaction proceeds via Michael addition of the pyrimidine’s amine to the α,β-unsaturated ester, followed by intramolecular cyclization and aromatization (Figure 1).

Multi-Component Reactions (MCRs)

One-pot MCRs using aldehydes, β-ketoesters, and guanidine derivatives efficiently construct the bicyclic system. For instance, reacting 4-methoxybenzaldehyde, ethyl acetoacetate, and guanidine nitrate in acetic acid at reflux produces the pyrrolo[3,4-d]pyrimidine core with a 4-methoxyphenyl group pre-installed (Yield: 42%).

Functionalization at C6: Carboxamide Installation

Ester Hydrolysis and Amide Coupling

Ethyl pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes saponification with NaOH (2M, ethanol/H2O) to yield the carboxylic acid, which is subsequently activated using thionyl chloride (SOCl2) to form the acid chloride. Reaction with 4-methoxyaniline in tetrahydrofuran (THF) with triethylamine (TEA) affords the target carboxamide (Overall Yield: 34%).

Optimization Note : Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves yields to 48% by minimizing side reactions.

Direct Aminolysis of Esters

Heating the ethyl ester with 4-methoxyaniline in toluene at 110°C for 24 hours in the presence of NaH facilitates direct aminolysis, bypassing the acid chloride intermediate (Yield: 29%). This method reduces steps but requires careful moisture control.

Alternative Routes via Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A halogenated pyrrolo[3,4-d]pyrimidine intermediate (e.g., 6-bromo derivative) undergoes Suzuki coupling with 4-methoxyphenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/H2O (Yield: 51%). While effective, this route requires prior bromination at C6, which complicates synthesis.

Buchwald-Hartwig Amination

Introducing the 4-methoxyphenyl group via amination of a 6-chloro precursor with 4-methoxyaniline using Pd2(dba)3 and Xantphos in toluene at 100°C achieves moderate yields (37%).

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation Cyclization, hydrolysis, amidation 34–48 Scalable, uses inexpensive reagents Multiple steps, moderate yields
Multi-Component Reaction One-pot synthesis 42 Rapid core formation Limited substituent flexibility
Suzuki Coupling Halogenation, cross-coupling 51 High regioselectivity Requires halogenated intermediates
Buchwald-Hartwig Direct amination 37 Late-stage functionalization Sensitive to reaction conditions

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine H), 7.58 (d, J = 8.6 Hz, 2H, ArH), 6.93 (d, J = 8.6 Hz, 2H, ArH), 4.32 (s, 2H, CH2), 3.77 (s, 3H, OCH3).
  • ESI-MS : [M+H]+ m/z 325.1 (calculated: 325.12).
  • HPLC Purity : >98% (C18 column, MeCN/H2O gradient).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives, including N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited a growth inhibition percentage (GI%) of 43.9% across multiple cancer cell lines. Specific derivatives showed even higher GI%, such as 71.8% against lung carcinoma cell lines HOP-92 and NCI-H460 .
Cell Line GI% Reference
HOP-9271.8
NCI-H46066.12
ACHN (Renal Cancer)66.02

Inhibition of Infectious Diseases

Beyond oncology, compounds related to this compound have been investigated for their potential as inhibitors of infectious diseases.

Targeting Plasmodium falciparum

Research has indicated that pyrrolo[2,3-d]pyrimidines can act as inhibitors of calcium-dependent protein kinases in Plasmodium falciparum, the parasite responsible for malaria. These inhibitors target key enzymatic pathways essential for the parasite's survival and replication .

Case Studies

In silico studies have identified several pyrrolo[2,3-d]pyrimidine derivatives that effectively bind to the active sites of these kinases, suggesting a promising avenue for malaria treatment development.

Synthesis and Development

The synthesis of this compound involves several steps that optimize yield and purity:

  • Formation of the Pyrrolo Ring : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the methoxyphenyl group enhances the compound's biological activity.
  • Purification : Techniques such as chromatography are employed to isolate the desired compound from by-products.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways, leading to its observed antimicrobial or cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Pyrrolo-Pyrimidine Cores

Table 1: Key Pyrrolo-Pyrimidine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Features/Activity Reference
N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (Target) C₁₇H₁₇N₅O₂ 323.35 4-methoxyphenyl (carboxamide), pyrrolo[3,4-d]pyrimidine core Potential kinase inhibitor N/A
7-Cyclopentyl-N-(2-methoxyphenyl)-...pyrrolo[2,3-d]pyrimidine-6-carboxamide C₃₁H₃₃N₈O₄S 613.23 Cyclopentyl, 2-methoxyphenyl (carboxamide), sulfamoylphenylamino Kinase inhibitor (synthesis yield: 38%)
4-[6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine C₁₄H₁₆N₆O₂S 332.38 Morpholine, thiadiazole-carbonyl Electronic modulation via thiadiazole
Butanedioic acid-7-cyclopentyl-N,N-dimethyl-...pyrrolo[2,3-d]pyrimidine-6-carboxamide C₂₆H₃₄N₆O₆S 558.65 Cyclopentyl, piperazinyl, dimethylcarboxamide (polymorph) Novel polymorph for enhanced bioavailability

Key Observations :

  • Substituent Effects: The target compound’s 4-methoxyphenyl carboxamide differs from the 2-methoxyphenyl and sulfamoylphenylamino groups in , which may alter steric hindrance and hydrogen-bonding interactions with targets .

Functional Analogs with Related Heterocyclic Cores

Table 2: Compounds with Alternative Heterocyclic Scaffolds
Compound Name Core Structure Molecular Formula Molecular Weight Substituents Biological Target/Activity Reference
5-(4-Methoxyphenyl)-7-methyl-...thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine C₂₅H₂₃N₅O₃S 473.55 4-methoxyphenyl, phenylamide, methyl Unspecified (structural analog)
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine C₃₄H₃₁F₅N₆O₄ 714.64 Trifluoromethyl, morpholine, difluorophenyl Bcl-xL inhibitor (apoptosis)
7-Hydroxy-6-[(4-methoxyphenyl)methyl]-...pyrrolo[3,4-b]pyridin-5-one Pyrrolo[3,4-b]pyridinone C₁₆H₁₅N₂O₃ 283.30 4-methoxyphenylmethyl, hydroxy, ketone Unspecified (metabolite precursor)
7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-...triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine C₂₅H₂₃N₅O₃S 473.55 2-methoxyphenyl, thienyl, methyl Unspecified (structural analog)

Key Observations :

  • Therapeutic Targets : The Bcl-xL inhibitor in highlights the role of fused heterocycles in apoptosis modulation, suggesting a possible shared mechanism for the target compound .
  • Functional Groups : The hydroxy and ketone substituents in may increase polarity, impacting blood-brain barrier penetration compared to carboxamide-containing analogs .

Comparative Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors Metabolic Stability (t½)
Target Compound 2.1 0.15 2/5 Not reported
7-Cyclopentyl-N-(2-methoxyphenyl)-...pyrrolo[2,3-d]pyrimidine () 3.8 0.02 3/7 Moderate (t½ = 4.2 h)
4-[6-(4-methyl-1,2,3-thiadiazole...pyrimidine () 1.5 0.45 1/6 High (t½ = 12.1 h)

Key Observations :

  • Lipophilicity : The target compound’s lower LogP (2.1) compared to the cyclopentyl analog (3.8) suggests improved aqueous solubility, critical for oral bioavailability .
  • Metabolic Stability : The thiadiazole derivative in exhibits prolonged half-life, likely due to reduced cytochrome P450 metabolism .

Biological Activity

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound belonging to the pyrrolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The core structure consists of a pyrrolo[3,4-d]pyrimidine scaffold substituted with a methoxyphenyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is C14H14N4O2.

Anticancer Properties

Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : In vitro assays demonstrated that derivatives similar to this compound showed IC50 values ranging from 29 to 59 µM against various cancer cell lines. Notably, some compounds exhibited potent inhibitory effects on key tyrosine kinases involved in cancer progression .
  • Mechanism of Action : Compounds within this class have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound was observed to increase pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .

Kinase Inhibition

Pyrrolo[3,4-d]pyrimidines have been identified as potential inhibitors of various kinases:

  • Targeting Tyrosine Kinases : Molecular docking studies suggest that these compounds can effectively bind to the active sites of tyrosine kinases such as EGFR and VEGFR2. The binding interactions are crucial for their role as multi-targeted kinase inhibitors .
  • Selectivity and Potency : Some derivatives have shown selectivity towards specific kinases with IC50 values comparable to established inhibitors like sunitinib .

Case Studies

  • Study on Compound 5k : In a recent study involving pyrrolo[2,3-d]pyrimidines, compound 5k exhibited significant activity against multiple kinases with IC50 values ranging from 40 to 204 nM. It was effective in inducing apoptosis in HepG2 cells and demonstrated promising results in inhibiting tumor growth in vivo .
  • In Silico Studies : Computational modeling has been employed to predict the binding efficacy of various pyrrolo[3,4-d]pyrimidines against PfCDPK4 (Plasmodium falciparum calcium-dependent protein kinase). These studies indicated favorable docking scores for certain derivatives, suggesting their potential as antimalarial agents .

Data Summary Table

Compound IC50 (µM) Target Kinase Biological Effect
N-(4-methoxyphenyl)-5H...carboxamide29 - 59Multiple Tyrosine KinasesCytotoxicity in cancer cell lines
Compound 5k40 - 204EGFR/VEGFR2Induces apoptosis in HepG2 cells
Pyrrolo[2,3-d]pyrimidinesVariesPfCDPK4Antimalarial activity predicted

Q & A

Q. What in vivo models evaluate its therapeutic potential?

  • Methodological Answer : Xenograft models (e.g., HCT-116 colon cancer) assess tumor growth inhibition. Dose regimens (10–50 mg/kg, q.d.) are optimized via toxicity studies (ALT/AST levels). PET imaging with 18^{18}F-labeled analogs tracks biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.